2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with amino and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazol-4-amine: A structurally similar compound with different functional groups.
4-amino-3,5-dimethylpyrazole: Another related compound with similar core structure but different substituents.
Uniqueness
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both amino and acetamide groups on the pyrazole ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-7(9)5(2)11(10-4)3-6(8)12/h3,9H2,1-2H3,(H2,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSRWMPCWJFBCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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